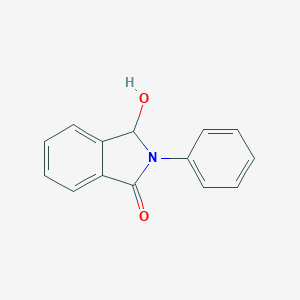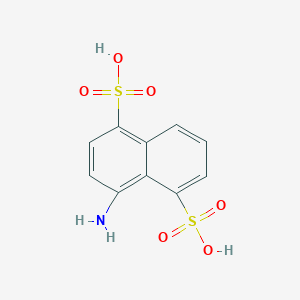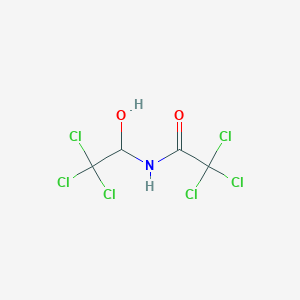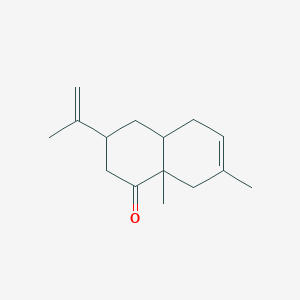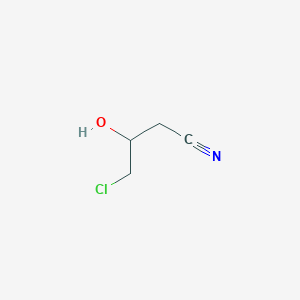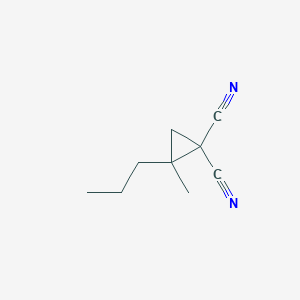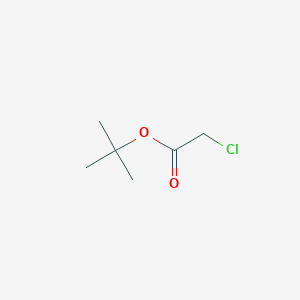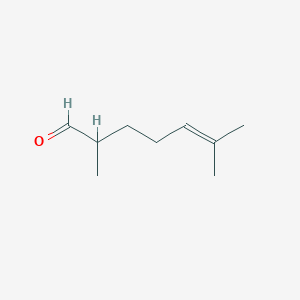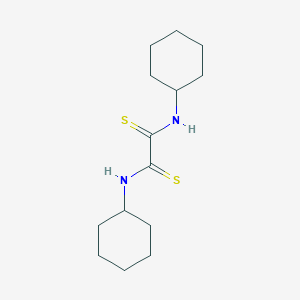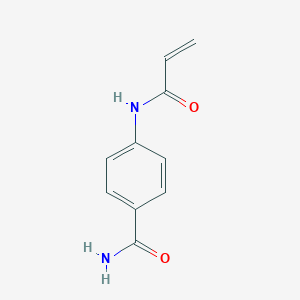
4-(Acryloylamino)benzamide
Overview
Description
4-(Acryloylamino)benzamide, also known as N-(4-Acryloylphenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound has been extensively studied for its potential use in various fields, including biomedical research, material science, and organic chemistry. In
Mechanism Of Action
The mechanism of action of 4-(Acryloylamino)benzamide is not well understood. However, some studies suggest that this compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical And Physiological Effects
Studies have shown that 4-(Acryloylamino)benzamide exhibits some biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(Acryloylamino)benzamide in lab experiments is its versatility. This compound can be used in a wide range of applications, including the synthesis of organic compounds and the preparation of functionalized nanoparticles. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with.
However, there are also some limitations associated with the use of 4-(Acryloylamino)benzamide in lab experiments. For instance, its mechanism of action is not well understood, which makes it difficult to predict its behavior in biological systems. Additionally, this compound may exhibit some toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions that can be explored in the research of 4-(Acryloylamino)benzamide. Some of these directions include:
1. Further investigation of the mechanism of action of this compound, which may lead to the development of new applications.
2. Exploration of the potential use of 4-(Acryloylamino)benzamide in the treatment of various diseases, including cancer and inflammatory diseases.
3. Development of new methods for the synthesis and purification of this compound, which may improve its efficiency and yield.
4. Investigation of the toxicity of 4-(Acryloylamino)benzamide, which may help to determine its safety for use in various applications.
Conclusion
In conclusion, 4-(Acryloylamino)benzamide is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new applications for this compound and contribute to the advancement of various scientific fields.
Scientific Research Applications
4-(Acryloylamino)benzamide has been widely used in scientific research due to its diverse applications. For instance, it has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and hydrogels. Additionally, this compound has been used in the preparation of functionalized nanoparticles for drug delivery.
properties
CAS RN |
17090-31-2 |
|---|---|
Product Name |
4-(Acryloylamino)benzamide |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13) |
InChI Key |
XNZARJWTVPTCFX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N |
Other CAS RN |
17090-31-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

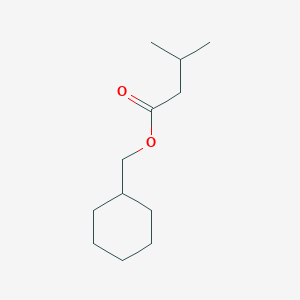
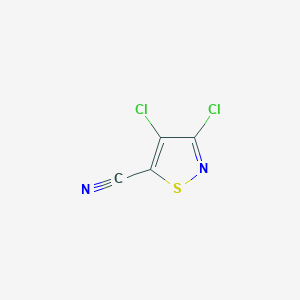
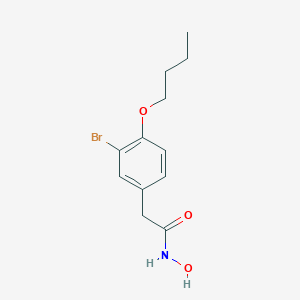
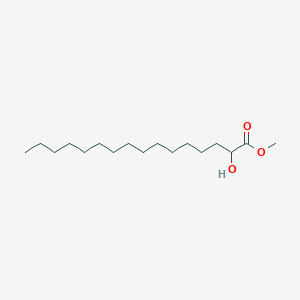
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
